Carbonato de m-PEG3-succinimidilo

Descripción general

Descripción

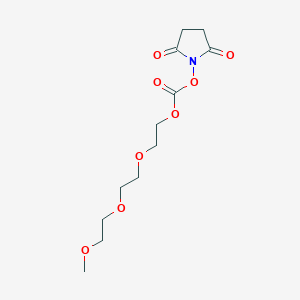

M-PEG3-succinimidyl carbonate is a polyethylene glycol (PEG)-based linker . It is specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs) .

Synthesis Analysis

M-PEG3-succinimidyl carbonate is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular weight of m-PEG3-succinimidyl carbonate is 305.28 . Its molecular formula is C12H19NO8 . The SMILES representation is COCCOCCOCCOC(ON1C(CCC1=O)=O)=O .Chemical Reactions Analysis

M-PEG3-succinimidyl carbonate is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Aplicaciones Científicas De Investigación

Control de la Adhesión Celular

El mPEG3-SC se ha utilizado en el control de la adhesión celular en superficies que contienen amino {svg_1}. Esto se logra mediante la conjugación reversible de un polímero antifouling, poli (etilenglicol) (PEG), a través de un enlace fotoescindible recientemente desarrollado {svg_2}. Este método es útil en ingeniería de tejidos y biología básica {svg_3}.

Desarrollo de Interferones Pegilados para el Tratamiento de la Hepatitis C Crónica

El mPEG3-SC juega un papel crucial en el desarrollo de interferones pegilados para el tratamiento de la Hepatitis C crónica {svg_4}. La unión química de poli (etilenglicol) [PEG] a proteínas terapéuticas produce varios beneficios, que incluyen una vida media plasmática mejorada, menor toxicidad y mayor estabilidad y solubilidad del fármaco {svg_5}.

Investigación Oncológica

Los cambios en la farmacocinética y farmacodinámica producidos por la peguilación han impulsado la investigación sobre el uso de conjugados PEG-proteína en varias áreas terapéuticas, incluida la oncología {svg_6}.

Investigación de Infecciones

El mPEG3-SC también se utiliza en la investigación de infecciones. El proceso de peguilación, que implica la unión de PEG a proteínas, se ha utilizado en la investigación relacionada con las infecciones {svg_7}.

Bioconjugación en Biología Química

El mPEG3-SC se utiliza en muchos campos de la biología química y la biología sintética que requieren métodos de bioconjugación efectivos para lograr sus funciones y actividades deseadas {svg_8}.

Desarrollo de Conjugados Anticuerpo-Fármaco

El mPEG3-SC se utiliza en el desarrollo de conjugados anticuerpo-fármaco. Estos son anticuerpos que están unidos a fármacos biológicamente activos a través de enlaces químicos {svg_9}.

Mecanismo De Acción

Target of Action

mPEG3-SC is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of mPEG3-SC are therefore the proteins that these ligands bind to.

Mode of Action

mPEG3-SC, as a PROTAC linker, plays a crucial role in the mechanism of PROTACs . PROTACs work by bringing the target protein and the E3 ubiquitin ligase into close proximity . This allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome . The result is the selective degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of mPEG3-SC is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, mPEG3-SC can achieve the selective degradation of target proteins .

Pharmacokinetics

As a peg-based compound, mpeg3-sc is likely to have good water solubility and compatibility , which could potentially enhance its bioavailability

Result of Action

The primary result of the action of mPEG3-SC is the selective degradation of target proteins . By bringing the target protein and an E3 ubiquitin ligase into close proximity, mPEG3-SC allows the target protein to be ubiquitinated and subsequently degraded by the proteasome . This can have various effects at the molecular and cellular level, depending on the specific target protein involved.

Action Environment

The action of mPEG3-SC, like that of other PROTACs, takes place within the cell . Environmental factors that could influence its action include the presence and activity of the E3 ubiquitin ligase and the target protein, as well as the overall state of the ubiquitin-proteasome system

Safety and Hazards

In the event of a fire involving m-PEG3-succinimidyl carbonate, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Relevant Papers The relevant papers retrieved discuss the use of m-PEG3-succinimidyl carbonate in the synthesis of PROTACs . They also discuss the mechanism of action of PROTACs . One paper discusses the synthesis of a new mPEG-carbonylimidazolium iodide, which can be used for the conjugation of NH2 group by means of urethane linkages .

Análisis Bioquímico

Biochemical Properties

m-PEG3-succinimidyl carbonate plays a significant role in biochemical reactions. It reacts with succinimidyl carbonate and amine groups . This reaction is crucial in the formation of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .

Cellular Effects

As a PROTAC linker, it is expected to influence cell function by selectively degrading target proteins .

Molecular Mechanism

m-PEG3-succinimidyl carbonate exerts its effects at the molecular level through its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO8/c1-17-4-5-18-6-7-19-8-9-20-12(16)21-13-10(14)2-3-11(13)15/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUAHGNZBWSEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

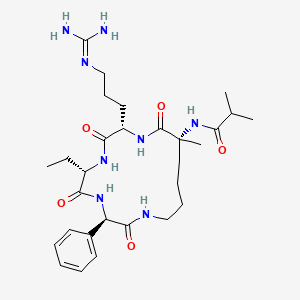

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)

![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)

![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)

![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)